molecular formula C15H13I2NO B12532628 2,4-Diiodo-6-[1-(4-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one CAS No. 686965-20-8

2,4-Diiodo-6-[1-(4-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B12532628
CAS No.: 686965-20-8
M. Wt: 477.08 g/mol
InChI Key: UJEMIDKXCZCBKN-UHFFFAOYSA-N
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Description

2,4-Diiodo-6-[1-(4-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclohexa-2,4-dien-1-one core with diiodo and methylanilino substituents, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 2,4-Diiodo-6-[1-(4-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

    Iodination: Introduction of iodine atoms at the 2 and 4 positions of the cyclohexa-2,4-dien-1-one ring.

    Condensation: Reaction of the iodinated intermediate with 4-methylaniline to form the final product.

Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

2,4-Diiodo-6-[1-(4-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Diiodo-6-[1-(4-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Diiodo-6-[1-(4-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form reactive intermediates, which can interact with biological macromolecules such as proteins and DNA. These interactions can lead to various biological outcomes, including inhibition of enzyme activity and induction of cell death.

Comparison with Similar Compounds

2,4-Diiodo-6-[1-(4-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as:

    2,4-Diiodo-6-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,4-dien-1-one: Similar structure but with a methoxy group instead of a methylanilino group.

    2,4-Diiodo-6-[1-(4-chloroanilino)ethylidene]cyclohexa-2,4-dien-1-one: Contains a chloroanilino group instead of a methylanilino group.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

686965-20-8

Molecular Formula

C15H13I2NO

Molecular Weight

477.08 g/mol

IUPAC Name

2,4-diiodo-6-[C-methyl-N-(4-methylphenyl)carbonimidoyl]phenol

InChI

InChI=1S/C15H13I2NO/c1-9-3-5-12(6-4-9)18-10(2)13-7-11(16)8-14(17)15(13)19/h3-8,19H,1-2H3

InChI Key

UJEMIDKXCZCBKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(C)C2=C(C(=CC(=C2)I)I)O

Origin of Product

United States

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